N-(4-(furan-3-yl)benzyl)furan-3-carboxamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)furan-3-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has a unique structure that includes a furan ring, which is a five-membered aromatic ring with one oxygen atom.
Preparation Methods
The synthesis of N-(4-(furan-3-yl)benzyl)furan-3-carboxamide typically involves the reaction of 4-(furan-3-yl)benzylamine with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often involve stirring the mixture at room temperature for several hours until the desired product is formed.
Chemical Reactions Analysis
N-(4-(furan-3-yl)benzyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)furan-3-carboxamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(4-(furan-3-yl)benzyl)furan-3-carboxamide can be compared with other furan derivatives such as:
Furan-2-carboxamide: Similar in structure but with different biological activities.
Furan-3-carboxylic acid: A precursor in the synthesis of this compound.
Furan-2,3-dione: An oxidation product of furan derivatives with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(15-6-8-20-11-15)17-9-12-1-3-13(4-2-12)14-5-7-19-10-14/h1-8,10-11H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXCIXEJFXYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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